3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid
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Overview
Description
3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid is a chemical compound known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with benzaldehyde, followed by reduction and subsequent carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-Cyclohexyl-3-oxo-2-phenylbutanoic acid.
Reduction: Formation of 3-Cyclohexyl-3-hydroxy-2-phenylbutanol.
Substitution: Formation of nitro-substituted derivatives of the phenyl group.
Scientific Research Applications
3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-phenylbutanoic acid
- 3-Cyclohexyl-2-phenylpropanoic acid
- 3-Cyclohexyl-3-hydroxybutanoic acid
Uniqueness
3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
7468-15-7 |
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Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
3-cyclohexyl-3-hydroxy-2-phenylbutanoic acid |
InChI |
InChI=1S/C16H22O3/c1-16(19,13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12/h2,4-5,8-9,13-14,19H,3,6-7,10-11H2,1H3,(H,17,18) |
InChI Key |
QGXJQMCWGZOABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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